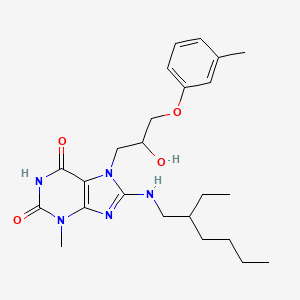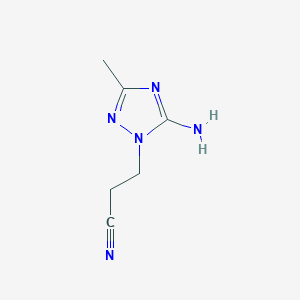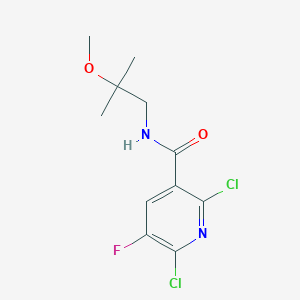
1,3-dimethyl-7-((4-phenylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dimethyl-7-((4-phenylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione, also known as SCH 23390, is a potent and selective dopamine D1 receptor antagonist. It was first synthesized in the 1980s and has since been extensively studied for its potential use in treating various neurological and psychiatric disorders.
Mechanism Of Action
1,3-dimethyl-7-((4-phenylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione 23390 works by binding to and blocking dopamine D1 receptors in the brain. This leads to a decrease in the activity of dopaminergic neurons, which can have a variety of effects on behavior and cognition.
Biochemical and Physiological Effects:
1,3-dimethyl-7-((4-phenylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione 23390 has been shown to have a number of biochemical and physiological effects in animal models. It can alter the release of dopamine and other neurotransmitters, as well as affect the activity of various enzymes and signaling pathways in the brain.
Advantages And Limitations For Lab Experiments
One advantage of using 1,3-dimethyl-7-((4-phenylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione 23390 in lab experiments is its high potency and selectivity for dopamine D1 receptors. This allows for more precise manipulation of dopaminergic signaling pathways. However, one limitation is that it can be difficult to administer the drug in a controlled manner, as it has a relatively short half-life and can rapidly cross the blood-brain barrier.
Future Directions
There are several potential future directions for research on 1,3-dimethyl-7-((4-phenylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione 23390. One area of interest is its potential use in treating cognitive deficits associated with various neurological and psychiatric disorders. Another area of interest is its potential use in developing new drugs for the treatment of drug addiction. Additionally, further research is needed to better understand the long-term effects of 1,3-dimethyl-7-((4-phenylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione 23390 on dopaminergic signaling and behavior.
Synthesis Methods
1,3-dimethyl-7-((4-phenylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione 23390 can be synthesized using a multi-step process involving the reaction of 1,3-dimethyluric acid with various reagents, followed by the addition of a phenylpiperazine moiety. The final product is obtained through purification and crystallization.
Scientific Research Applications
1,3-dimethyl-7-((4-phenylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione 23390 has been widely used in scientific research to study the function of dopamine D1 receptors in the brain. It has been shown to have potential therapeutic applications in the treatment of Parkinson's disease, schizophrenia, and drug addiction.
properties
IUPAC Name |
1,3-dimethyl-7-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2/c1-20-16-15(17(25)21(2)18(20)26)24(12-19-16)13-22-8-10-23(11-9-22)14-6-4-3-5-7-14/h3-7,12H,8-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNZQIHCHLVFMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CN3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-7-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2942536.png)
![3-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]prop-2-enoic acid](/img/structure/B2942537.png)
![Ethyl 2-(4-(4-ethylpiperazin-1-yl)-3-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2942538.png)

![[(1-Amino-2-methylpropan-2-yl)oxy]benzene](/img/structure/B2942545.png)

![N-(2,5-difluorophenyl)-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2942547.png)

![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2942551.png)
![5-Bromopyrrolo[1,2-b]pyridazine](/img/structure/B2942552.png)

![1-(4-Ethylbenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2942554.png)

![[(4-Amino-3,5-diethylphenyl)sulfanyl]formonitrile](/img/structure/B2942557.png)